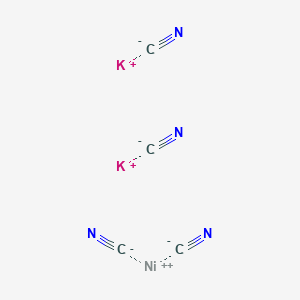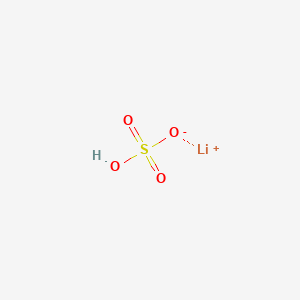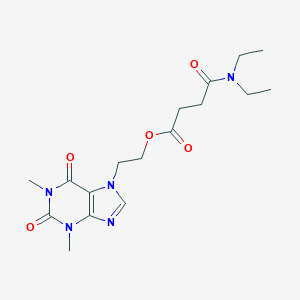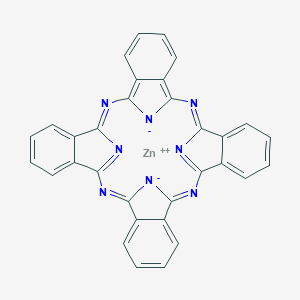
Dipotassium;nickel(2+);tetracyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Dipotassium;nickel(2+);tetracyanide can be synthesized through various methods, including reactions between macrocyclic nickel(II) complexes and ferricyanide, leading to the formation of complexes with metamagnetic properties and honeycomb-like structures. These methods highlight the versatility and adaptability in synthesizing nickel-based cyanide complexes with specific structural and magnetic properties (Kou et al., 2000).
Molecular Structure Analysis
The molecular structure of dipotassium;nickel(2+);tetracyanide and related complexes often involves cyano-bridged bimetallic arrangements that contribute to their magnetic behavior. For instance, structures featuring cyano-bridged neutral honeycomb-like layers where each hexacyanoferrate(III) ion connects three nickel(II) ions have been observed, showcasing the complex's intricate structural characteristics and its impact on magnetic properties (Kou et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving dipotassium;nickel(2+);tetracyanide are pivotal in determining its chemical behavior and properties. The interaction between macrocyclic nickel(II) complexes and ferricyanide, leading to metamagnetic properties, demonstrates the compound's responsiveness to chemical stimuli and its potential for various applications based on its magnetic behavior (Kou et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies :
- Dipotassium [nickel(II) zirconium(IV)] tris(orthophosphate) was synthesized and analyzed, showing a structure belonging to the langbeinite family, constructed from [MO6] octahedra (M = Ni:Zr) and [PO4] tetrahedra (Zatovsky, 2014).
Spectroscopic Analysis :
- A Raman spectroscopic study identified and characterized vibrations specific to the nickel oxalato complex, contributing to understanding the chemical nature of compounds like Dipotassium;nickel(2+);tetracyanide (Bickley, Edwards, & Rose, 1991).
Electronic and Magnetic Properties :
- Research on perovskite-type compounds like dipotassium nickel tetrafluoride, a relative of Dipotassium;nickel(2+);tetracyanide, has revealed significant features in electron-deformation densities, which help in understanding their electronic properties (Hester & Maslen, 1995).
Applications in Supercapacitors :
- Nickel-bound porous carbon (Ni-PC) was prepared using a method involving Dipotassium ethylenediaminetetraacetate (EDTA-2K), which is relevant to the application of such materials in supercapacitors (Liu et al., 2022).
Catalysis and Bond Activation :
- Studies have explored the use of nickel complexes in catalytic processes, which is pertinent to understanding the catalytic potential of Dipotassium;nickel(2+);tetracyanide related compounds (Edelbach, Lachicotte, & Jones, 1999).
Thermal Decomposition Studies :
- The thermal behavior of compounds like dipotassium trans-diaquabis(oxalato-O,O')nickelate(II) tetrahydrate was analyzed, providing insights into the stability and decomposition patterns of related nickel complexes (Román et al., 1995).
Safety And Hazards
Propiedades
IUPAC Name |
dipotassium;nickel(2+);tetracyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Ni/c4*1-2;;;/q4*-1;2*+1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJYIBQIPSFSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N4Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;nickel(2+);tetracyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)




![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)

